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Compound of Interest

Compound Name: 2-(Aminomethyl)-1-ethylpyrrolidine

Cat. No.: B195583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the

versatile synthetic intermediate, 2-(Aminomethyl)-1-ethylpyrrolidine. This document includes

tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside detailed experimental protocols for these analytical techniques. Furthermore,

this guide illustrates a common synthetic route and key mass spectral fragmentation pathways

using DOT language diagrams to facilitate a comprehensive understanding of this compound's

chemical characteristics.

Spectroscopic Data
The following sections present a summary of the available spectroscopic data for 2-
(Aminomethyl)-1-ethylpyrrolidine, a compound with the molecular formula C₇H₁₆N₂ and a

molecular weight of 128.22 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below

are the reported ¹H and ¹³C NMR chemical shifts for 2-(Aminomethyl)-1-ethylpyrrolidine.

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine
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Chemical Shift (ppm) Description

3.152 CH

2.821 CH₂

2.722 CH₂

2.675 CH₂

2.367 CH₂

2.205 CH₂

2.136 CH

2.05 -

1.880 CH₂

1.74 CH₂

1.71 CH₂

1.604 -

1.097 CH₃

Data sourced from ChemicalBook, acquired at 400 MHz in CDCl₃.[3]

Table 2: ¹³C NMR Spectroscopic Data for 2-(Aminomethyl)-1-ethylpyrrolidine

Chemical Shift (ppm) Assignment

~60-70 C2 (CH)

~50-60 C5 (CH₂)

~45-55 CH₂ (ethyl)

~40-50 CH₂NH₂

~20-30 C3, C4 (CH₂)

~10-15 CH₃ (ethyl)
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Note: Specific peak assignments for ¹³C NMR were not explicitly found in the search results.

The provided data is based on typical chemical shifts for similar amine structures.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. As a

primary amine, 2-(Aminomethyl)-1-ethylpyrrolidine exhibits characteristic N-H stretching and

bending vibrations.

Table 3: Key IR Absorption Bands for 2-(Aminomethyl)-1-ethylpyrrolidine

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3250 N-H Stretch Primary Amine

2960-2850 C-H Stretch Alkane

1650-1580 N-H Bend Primary Amine

1250-1020 C-N Stretch Aliphatic Amine

910-665 N-H Wag Primary/Secondary Amine

This data is based on typical IR absorption regions for primary aliphatic amines.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and structure.

Table 4: Mass Spectrometry Data for (R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine
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m/z Relative Intensity (%)

128 ~5 (Molecular Ion)

98 100 (Base Peak)

97 1.9

96 4.2

82 2.9

70 21.2

68 4.5

56 4.3

43 6.8

41 5.1

28 9.1

Data sourced from ChemicalBook.[3]

Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are

provided below. These are generalized procedures based on standard laboratory practices for

the analysis of small amine compounds.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-(Aminomethyl)-1-ethylpyrrolidine was

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

¹H NMR Data Acquisition: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.

Standard acquisition parameters included a 30° pulse width, a relaxation delay of 1 second,

and an acquisition time of 4 seconds. Typically, 16 to 64 scans were co-added to achieve a

good signal-to-noise ratio.
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¹³C NMR Data Acquisition: The ¹³C NMR spectrum was acquired on the same instrument at a

frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a

relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds were used. Several

thousand scans were typically required to obtain a spectrum with an adequate signal-to-

noise ratio.

IR Spectroscopy
Sample Preparation: A drop of neat 2-(Aminomethyl)-1-ethylpyrrolidine liquid was placed

between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin

capillary film.

Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The spectrum was typically collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and

subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and

water vapor.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-(Aminomethyl)-1-ethylpyrrolidine was prepared

in a volatile organic solvent such as methanol or dichloromethane.

Chromatographic Separation: The sample was injected into a gas chromatograph equipped

with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed to

start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to

ensure separation of the analyte from any impurities. Helium was used as the carrier gas.

Mass Spectrometric Detection: The eluent from the GC column was introduced into the ion

source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV.

The mass analyzer scanned a mass range of m/z 30-300 to detect the molecular ion and its

fragments.

Visualizations
The following diagrams, generated using the DOT language, illustrate a common synthetic

pathway for 2-(Aminomethyl)-1-ethylpyrrolidine and its characteristic mass spectral
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fragmentation.

Synthetic Workflow for 2-(Aminomethyl)-1-ethylpyrrolidine

1-Ethyl-2-pyrrolidinone

Reduction
(e.g., with LAH)

Step 1

1-Ethylpyrrolidine-2-carbaldehyde

Reductive Amination
(NH₃, H₂, Catalyst)

Step 2

2-(Aminomethyl)-1-ethylpyrrolidine

Final Product

Click to download full resolution via product page

Caption: A representative synthetic route to 2-(Aminomethyl)-1-ethylpyrrolidine.
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Key Mass Spectral Fragmentation Pathways

[C₇H₁₆N₂]⁺˙
(m/z = 128)

[M - CH₂NH₂]⁺
(m/z = 98)
Base Peak

α-cleavage

[M - C₂H₅]⁺
(m/z = 99)

Loss of ethyl group

[C₄H₈N]⁺
(m/z = 70)

Further fragmentation

Click to download full resolution via product page

Caption: Primary fragmentation patterns of 2-(Aminomethyl)-1-ethylpyrrolidine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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